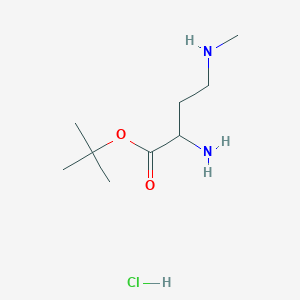
Tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propamocarb hydrochloride is synthesized through a series of chemical reactions involving the esterification of carbamic acid with propyl and dimethylamino groups . The reaction conditions typically involve the use of solvents such as methanol or acetone and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, propamocarb hydrochloride is produced using large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity . The final product is then purified through crystallization and filtration processes to obtain the desired white crystalline solid .
Chemical Reactions Analysis
Types of Reactions
Propamocarb hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propamocarb hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Propamocarb hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of carbamate chemistry and fungicide mechanisms.
Biology: It is used to study the effects of fungicides on plant pathogens and their biochemical pathways.
Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans.
Mechanism of Action
Propamocarb hydrochloride exerts its effects by inhibiting the growth of mycelium, the formation of sporangia, and the germination of spores in fungal pathogens . It achieves this by disrupting the biochemical synthesis of phospholipids and fatty acids in the cell membrane of the pathogens . This disruption leads to the death of the fungal cells and prevents the spread of the disease .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to propamocarb hydrochloride include:
Carbaryl: Another carbamate fungicide with similar properties but different molecular structure.
Benomyl: A systemic fungicide with a different mode of action but similar applications in agriculture.
Uniqueness
Propamocarb hydrochloride is unique due to its specific mode of action, which targets the biochemical synthesis pathways in fungal pathogens . This makes it highly effective against a broad spectrum of fungal diseases and reduces the likelihood of resistance development .
Properties
Molecular Formula |
C9H21ClN2O2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)7(10)5-6-11-4;/h7,11H,5-6,10H2,1-4H3;1H |
InChI Key |
FQTJJNCSGBMJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCNC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















